1-Chloro-1-(2-ethoxy-6-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-ethoxy-6-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClO2S. This compound is characterized by the presence of a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-ethoxy-6-(methylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxy-6-(methylthio)phenyl derivatives.
Formation of Propan-2-one Moiety: The propan-2-one moiety is introduced through reactions involving acetone or its derivatives under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-ethoxy-6-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
1-Chloro-1-(2-ethoxy-6-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-ethoxy-6-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of their functions.
Pathways Involved: Modulation of biochemical pathways, such as oxidative stress pathways or signal transduction pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(2-ethoxyphenyl)propan-2-one
- 1-Chloro-1-(2-methylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-ethoxy-6-methylphenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-ethoxy-6-(methylthio)phenyl)propan-2-one is unique due to the presence of both ethoxy and methylthio groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15ClO2S |
---|---|
Molecular Weight |
258.76 g/mol |
IUPAC Name |
1-chloro-1-(2-ethoxy-6-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClO2S/c1-4-15-9-6-5-7-10(16-3)11(9)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |
InChI Key |
OVNZPUAYXCDZCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)SC)C(C(=O)C)Cl |
Origin of Product |
United States |
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